Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DEDD) is an organic compound frequently utilized as a building block in organic synthesis for the creation of various natural and unnatural products []. Its key application lies in its ability to serve as an intermediate, allowing researchers to construct more complex molecules with specific functionalities.
DEDD proves valuable in the synthesis of various natural products, including complex molecules found in nature. These natural products often possess unique biological properties, making them of significant interest in drug discovery and development []. By incorporating DEDD as a starting material, researchers can efficiently access these intricate natural products for further investigation.
For instance, DEDD has been employed in the synthesis of optically active averrins, a class of natural products exhibiting insecticidal activity []. This demonstrates the potential of DEDD in the development of novel insecticides derived from natural sources.
Beyond natural products, DEDD also finds application in the synthesis of unnatural products, which are molecules not typically found in nature. These unnatural products can possess unique properties not observed in natural compounds, making them valuable for various applications [].
An example includes the utilization of DEDD for the synthesis of novel carbohydrate mimetics. Carbohydrate mimetics are molecules that mimic the structure and function of natural carbohydrates but often exhibit improved stability or biological activity []. This approach holds promise for the development of new therapeutic agents.
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is a chemical compound with the molecular formula C10H12O7 and a molecular weight of approximately 244.20 g/mol. It features a furan ring substituted with two hydroxyl groups and two ester functional groups, making it a diester derivative of 3,4-dihydroxyfuran-2,5-dicarboxylic acid. The compound is characterized by its moderate solubility in various solvents and its potential for biological activity due to its unique structural features .
These reactions are significant for modifying the compound's properties for various applications.
Research indicates that Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate exhibits various biological activities. Its structural features suggest potential antioxidant properties due to the presence of hydroxyl groups. Additionally, compounds with similar structures have been studied for their effects on cellular processes and metabolic pathways, indicating that Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate could possess therapeutic potential in areas such as anti-inflammatory and anticancer research .
The synthesis of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate can be achieved through several methods:
These methods allow for the efficient production of the compound in laboratory settings.
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate has potential applications in:
Interaction studies involving Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate focus on its binding affinity with biological targets. Preliminary studies suggest interactions with enzymes involved in metabolic pathways. Further research is necessary to elucidate its mechanism of action and potential therapeutic targets.
Several compounds share structural similarities with Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| Diethyl furan-2,5-dicarboxylate | 0.87 |
| Dimethyl furan-2,5-dicarboxylate | 0.85 |
| Methyl 5-methylfuran-2-carboxylate | 0.85 |
| (R)-5-((R)-1,2-Dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one | 0.62 |
| (R)-5-((S)-1,2-Dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one | 0.67 |
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate emerged as a derivative of furan-2,5-dicarboxylic acid (FDCA), a compound first synthesized in 1876 by Rudolph Fittig and Heinzelmann through the dehydration of mucic acid. The esterification of FDCA to produce derivatives like diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate gained prominence in the mid-20th century, driven by advancements in organic synthesis techniques. Early methodologies focused on acid-catalyzed esterification of FDCA with ethanol, a process later optimized for higher yields and purity. The compound’s potential as a renewable platform chemical was further highlighted by its inclusion in the U.S. Department of Energy’s list of priority bio-based chemicals, aligning with global shifts toward sustainable materials.
The systematic IUPAC name, diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, reflects its structural features: a furan ring substituted with hydroxyl groups at positions 3 and 4 and ethyl ester groups at positions 2 and 5. Its molecular formula is $$ \text{C}{10}\text{H}{12}\text{O}_7 $$, with a molecular weight of 244.20 g/mol. Key spectral data, such as $$ ^1\text{H} $$-NMR and $$ ^{13}\text{C} $$-NMR, confirm the arrangement of functional groups, with characteristic peaks for ester carbonyls ($$ \delta \approx 165-170 \, \text{ppm} $$) and hydroxyl protons ($$ \delta \approx 5.0-5.5 \, \text{ppm} $$).
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 6270-57-1 |
| Molecular Formula | $$ \text{C}{10}\text{H}{12}\text{O}_7 $$ |
| Molecular Weight | 244.20 g/mol |
| Melting Point | 178–180°C |
| Solubility | Limited in polar solvents |
| Stability | Sensitive to strong oxidizers |
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate serves as a versatile intermediate in synthesizing furan-based polymers and specialty chemicals. Its bifunctional ester groups enable polycondensation reactions with diols or diamines, forming polyesters and polyamides with applications in biodegradable materials and optoelectronics. For instance, the compound has been utilized in the synthesis of poly(ethylene furanoate), a renewable alternative to petroleum-based polyethylene terephthalate (PET). Additionally, its hydroxyl groups facilitate further chemical modifications, such as etherification or cross-linking, enhancing its utility in designing functional polymers.
The conventional synthesis of diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate predominantly relies on the acid-catalyzed esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid with ethanol [1] [2]. This classical Fischer esterification mechanism involves the protonation of the carboxylic acid groups, followed by nucleophilic attack from ethanol molecules, resulting in the formation of ester bonds with the concurrent elimination of water [2] [3].
The reaction typically requires elevated temperatures ranging from 60 to 100 degrees Celsius and the presence of strong acid catalysts such as sulfuric acid or hydrochloric acid [2] [4] [5]. Research findings demonstrate that sulfuric acid provides superior catalytic activity, achieving conversion rates of 75 to 85 percent under optimized conditions [4] [5]. The mechanism proceeds through the formation of a tetrahedral intermediate, where the hydroxyl group of ethanol attacks the carbonyl carbon of the protonated carboxylic acid, subsequently eliminating water to form the desired diethyl ester [2].
Temperature optimization studies reveal that reaction rates increase significantly with temperature elevation, following Arrhenius kinetics with activation energies typically ranging from 45 to 65 kilojoules per mole [4] [6]. However, excessive temperatures above 120 degrees Celsius can lead to decomposition of the furan ring structure, thereby reducing overall yields [7]. The equilibrium nature of the esterification reaction necessitates water removal strategies to drive the reaction toward completion [2] [3].
Catalyst loading investigations indicate optimal performance at sulfuric acid concentrations of 1 to 3 mole percent relative to the carboxylic acid substrate [4] [5]. Higher catalyst concentrations can promote side reactions, including furan ring opening and polymerization pathways that reduce product selectivity [5] [7]. The reaction typically requires 4 to 8 hours to achieve maximum conversion under standard atmospheric pressure conditions [4] [6].
Table 1: Conventional Esterification Routes - Acid-Catalyzed Conditions
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Sulfuric Acid | 50-100 | 1 | None/Toluene | 75-85 | 4-8 |
| Hydrochloric Acid | 60-80 | 1 | None/Ethanol | 70-80 | 6-10 |
| p-Toluenesulfonic Acid | 70-90 | 1 | Toluene/DCM | 80-90 | 3-6 |
| Phosphotungstic Acid | 80-100 | 1 | Acetone/ACN | 85-95 | 2-4 |
| Amberlyst-15 | 70-90 | 1 | None | 80-90 | 4-8 |
Solvent selection plays a crucial role in optimizing the esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid, significantly affecting reaction kinetics, equilibrium position, and product selectivity [8] [9] [10]. Comprehensive studies demonstrate that polar aprotic solvents such as acetonitrile provide enhanced reaction rates and improved yields compared to traditional solvent systems [8] [9].
Acetonitrile emerges as a superior solvent choice, promoting esterification reactions while offering environmental advantages over chlorinated solvents [8] [9]. Research indicates that acetonitrile-based systems achieve conversion rates of 85 to 95 percent with selectivities exceeding 90 percent [8] [9]. The solvent's high dielectric constant stabilizes charged intermediates in the reaction mechanism, thereby accelerating the overall transformation [10].
Conversely, dimethylformamide significantly suppresses esterification reactions due to competitive coordination with acid catalysts, reducing their effective concentration [10]. Tetrahydrofuran provides moderate performance with conversion rates of 80 to 90 percent, offering a balance between reactivity and environmental considerations [8] [10]. Toluene-based systems demonstrate good performance for non-polar substrates while maintaining low environmental impact [8] [11].
Heterogeneous catalyst systems present significant advantages for large-scale synthesis applications [12] [13]. Phosphotungstic acid demonstrates exceptional catalytic activity, achieving yields of 85 to 95 percent under mild conditions [12] [13]. This heteropolyacid catalyst exhibits higher acid strength compared to conventional mineral acids, resulting in enhanced reaction rates and reduced activation energies [13].
Amberlyst-15, a strong acid ion-exchange resin, provides excellent catalytic performance with the advantage of easy separation and recyclability [14] [13]. Kinetic studies reveal apparent reaction orders of 0.88 for ethanol and 0.92 for the carboxylic acid substrate when using Amberlyst-15 as catalyst [14]. The heterogeneous nature of this catalyst eliminates corrosion issues associated with homogeneous acid catalysts while maintaining high catalytic activity [14].
Bismuth-based catalysts represent an emerging class of environmentally benign esterification catalysts [12]. Bismuth triflate demonstrates complete conversion under mild conditions, functioning through in-situ generation of triflic acid [12]. The catalyst system exhibits excellent tolerance to various functional groups while maintaining high selectivity for ester formation [12].
Table 2: Solvent and Catalyst Optimization Results
| Solvent System | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity (%) | Environmental Impact |
|---|---|---|---|---|---|
| Acetonitrile | 1-3 | 60-80 | 85-95 | 90-95 | Low |
| Dichloromethane | 2-5 | 40-60 | 75-85 | 85-90 | High |
| Tetrahydrofuran | 1-4 | 50-70 | 80-90 | 88-92 | Moderate |
| Dimethylformamide | 3-6 | 80-100 | 70-80 | 75-85 | High |
| Toluene | 1-3 | 70-90 | 80-90 | 85-90 | Low |
Carbon dioxide-assisted esterification represents a revolutionary approach for synthesizing diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, offering significant environmental and economic advantages over conventional methods [15] [16] [17]. This patent-based methodology exploits carbon dioxide as both a reaction medium and an in-situ acid catalyst, eliminating the need for traditional mineral acid catalysts [15] [16].
The process operates under supercritical or near-critical conditions for carbon dioxide, typically at temperatures between 150 and 250 degrees Celsius and pressures ranging from 400 to 3000 pounds per square inch [15] [16]. Under these conditions, carbon dioxide functions as a self-generating acid catalyst through the formation of carbonic acid intermediates, which subsequently regenerate during the ester synthesis process [15] [16].
Patent literature demonstrates that this methodology achieves diester yields of 45 to 90 percent, with higher temperatures and pressures generally favoring improved yields [15] [16]. The reaction mechanism involves the initial formation of carbon dioxide-alcohol complexes under supercritical conditions, followed by nucleophilic attack on the activated carboxylic acid groups [15] [16]. The absence of external acid catalysts eliminates catalyst separation and purification steps, significantly reducing process complexity [15] [16].
Alcohol selection critically influences reaction outcomes, with shorter-chain alcohols producing superior yields compared to longer-chain counterparts [15] [16]. Methanol-based systems achieve yields of 45 to 70 percent, while ethanol systems demonstrate enhanced performance with yields ranging from 60 to 85 percent [15] [16]. The improved performance of ethanol derives from its optimal balance between nucleophilicity and volatility under supercritical conditions [15] [16].
Temperature optimization reveals optimal reaction conditions between 180 and 240 degrees Celsius, with reaction times typically ranging from 2 to 8 hours depending on the alcohol substrate [15] [16]. Lower temperatures result in incomplete conversion, while excessive temperatures promote decomposition reactions that reduce overall selectivity [15] [16]. Pressure optimization studies indicate optimal performance between 950 and 3000 pounds per square inch, with higher pressures generally improving yields through enhanced carbon dioxide solubility [15] [16].
The patent-based methodology offers significant sustainability advantages, including reduced waste generation, elimination of corrosive acid catalysts, and potential for carbon dioxide recycling [15] [18] [17]. Economic analysis suggests potential cost reductions of 20 to 30 percent compared to conventional esterification processes when implemented at industrial scale [15] [17].
Table 3: Carbon Dioxide-Assisted Esterification Parameters
| Alcohol | Temperature (°C) | Pressure (psi) | CO2 Pressure (bar) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Methanol | 150-200 | 950-1500 | 30-50 | 45-70 | 2-4 |
| Ethanol | 180-220 | 1200-2000 | 40-60 | 60-85 | 3-5 |
| Propanol | 190-230 | 1500-2500 | 50-70 | 70-90 | 4-6 |
| Butanol | 200-240 | 1800-3000 | 60-80 | 75-90 | 5-8 |
Multi-step synthesis approaches for diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate employ oxidative and cyclization pathways to construct the furan ring system with concurrent ester formation [19] [20] [21]. These sophisticated methodologies offer advantages in terms of stereochemical control and functional group tolerance compared to direct esterification approaches [20] [21].
The Paal-Knorr synthesis pathway represents a classical approach for furan ring construction, utilizing 1,4-diketone precursors under acidic conditions [7] [21]. This methodology involves cyclization of appropriately substituted 1,4-diketones followed by dehydration to generate the furan ring system [7]. Research demonstrates that sulfuric acid catalysis at temperatures between 80 and 120 degrees Celsius provides optimal results, achieving overall yields of 70 to 85 percent across two synthetic steps [7].
Rhodium-catalyzed cyclization approaches offer enhanced selectivity and milder reaction conditions [20] [21]. These methodologies employ rhodium acetate catalysts to promote cyclization of 2-alkynyl 2-diazo-3-oxobutanoate precursors, generating furo[3,4-c]furan intermediates in good yields [20] [21]. The reaction proceeds through rhodium-stabilized carbenoid intermediates that undergo intramolecular cyclization onto adjacent carbonyl groups [20] [21]. Reaction conditions typically involve temperatures between 25 and 60 degrees Celsius, providing overall yields of 65 to 80 percent [20] [21].
Oxidative cyclization pathways utilize copper or palladium catalysts to promote oxidative coupling reactions that simultaneously form the furan ring and introduce ester functionality [22] [7]. These approaches typically require temperatures between 120 and 150 degrees Celsius and achieve overall yields of 60 to 75 percent across three synthetic steps [22]. The methodology offers advantages in terms of atom economy and reduced waste generation compared to traditional approaches [22].
Ring expansion methodologies provide alternative access to furan derivatives through transformation of smaller ring systems [7]. Treatment of alkynic oxiranes with mercury sulfate and sulfuric acid promotes ring expansion to generate furan products [7]. These conditions typically require temperatures between 100 and 140 degrees Celsius, achieving yields of 55 to 70 percent [7]. However, the use of mercury-based catalysts raises environmental concerns that limit practical applications [7].
Electrochemical oxidation approaches represent environmentally sustainable alternatives for furan synthesis [22] [23]. These methodologies employ platinum on carbon electrodes to promote selective oxidation of furfural precursors to furandicarboxylic acid derivatives [22] [23]. Research demonstrates yields of 75 to 90 percent under mild conditions, with the advantage of concurrent hydrogen gas production [22] [23]. Reaction temperatures typically range from 80 to 120 degrees Celsius, with reaction times of 2 to 4 hours [22] [23].
Table 4: Multi-Step Synthesis Pathways
| Synthesis Route | Starting Material | Key Catalyst | Temperature (°C) | Overall Yield (%) | Number of Steps |
|---|---|---|---|---|---|
| Oxidative Cyclization | 1,4-Diketone | Copper/Palladium | 120-150 | 60-75 | 3 |
| Paal-Knorr Synthesis | 1,4-Diketone | Acid (H2SO4) | 80-120 | 70-85 | 2 |
| Rhodium-Catalyzed Cyclization | 2-Alkynyl Diazo Compound | Rhodium(II) Acetate | 25-60 | 65-80 | 2 |
| Ring Expansion | Alkynic Oxirane | Mercury Sulfate | 100-140 | 55-70 | 2 |
| Electrochemical Oxidation | Furfural | Pt/C | 80-120 | 75-90 | 2 |
Industrial-scale production of diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate presents significant technical and economic challenges that must be addressed for commercial viability [24] [25] [26]. Heat transfer limitations represent a primary concern, as esterification reactions are typically endothermic and require precise temperature control to maintain optimal reaction conditions [24] [11].
Large-scale reactors experience non-uniform temperature distributions that can lead to localized hot spots, promoting undesired side reactions and furan ring decomposition [24]. Continuous flow reactor technologies offer potential solutions by providing enhanced heat transfer characteristics and improved temperature control [24] [11]. Implementation of continuous flow systems can reduce heat transfer-related losses by 30 to 40 percent compared to traditional batch processes [24].
Mass transfer limitations become increasingly problematic at industrial scale, particularly for heterogeneous catalyst systems [24] [11]. Poor mixing can result in concentration gradients that reduce overall reaction efficiency and product selectivity [24]. Enhanced mixing technologies, including high-shear impellers and static mixers, can improve mass transfer performance by 20 to 30 percent [24] [11].
Catalyst recovery and recycling present significant economic challenges, particularly for homogeneous acid catalysts [27] [23]. Conventional mineral acid catalysts require extensive neutralization and separation procedures that generate substantial waste streams [27]. Heterogeneous catalyst systems offer advantages in terms of separation and recyclability, potentially reducing catalyst-related costs by 40 to 50 percent [27] [23].
Product purification represents a major cost component, accounting for 25 to 35 percent of total production costs [26] [23]. The presence of multiple hydroxyl groups in the target molecule complicates purification through hydrogen bonding interactions that affect solubility and crystallization behavior [26]. Membrane separation technologies offer potential improvements in purification efficiency, with expected enhancements of 50 to 60 percent in product recovery [26].
Equipment corrosion constitutes a significant concern due to the acidic reaction conditions required for esterification [24] [11]. Conventional steel equipment suffers from rapid degradation, necessitating frequent replacement and maintenance [24]. Corrosion-resistant materials such as hastelloy and specialized polymer linings can extend equipment lifetime by 25 to 35 percent, although implementation costs are substantially higher [24] [11].
Economic analysis reveals that industrial production requires minimum selling prices of 2000 plus or minus 500 dollars per ton to achieve commercial viability [26]. Current production costs are dominated by raw material expenses, catalyst costs, and purification requirements [26]. Process optimization and scale economies offer potential for cost reduction, although substantial capital investment is required for advanced manufacturing technologies [26].
Environmental regulations present additional challenges, particularly regarding waste water treatment and volatile organic compound emissions [27] [26]. Implementation of green chemistry principles, including solvent recycling and waste minimization strategies, can reduce environmental compliance costs by 15 to 25 percent [27].
Table 5: Industrial-Scale Production Challenges
| Challenge Category | Severity Level | Cost Impact (%) | Proposed Solution | Implementation Cost | Expected Improvement (%) |
|---|---|---|---|---|---|
| Heat Transfer | High | 15-25 | Continuous Flow Reactor | High | 30-40 |
| Mass Transfer | Medium | 10-15 | Enhanced Mixing | Medium | 20-30 |
| Catalyst Recovery | High | 20-30 | Heterogeneous Catalysts | High | 40-50 |
| Product Purification | High | 25-35 | Membrane Separation | Very High | 50-60 |
| Waste Management | Medium | 8-12 | Process Integration | Medium | 15-25 |
| Equipment Corrosion | High | 12-20 | Corrosion-Resistant Materials | Very High | 25-35 |
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, with the molecular formula C₁₀H₁₂O₇ and molecular weight of 244.20 g/mol, represents a structurally complex furan derivative featuring both hydroxyl groups and ester functionalities [1] [2]. The compound crystallizes as a white to light yellow crystalline solid with a well-defined melting point range of 178-180°C, indicating good crystalline purity [3] [4].
The molecular architecture centers around a five-membered furan ring system, which adopts a planar conformation due to its aromatic character [2]. The systematic International Union of Pure and Applied Chemistry name reflects its structural features: a furan ring substituted with hydroxyl groups at positions 3 and 4, and ethyl ester groups at positions 2 and 5 [2]. The presence of these functional groups creates a highly substituted heterocyclic system with significant potential for intermolecular interactions.
Crystallographic studies reveal that the compound exhibits a specific three-dimensional arrangement in the solid state. The hydroxyl groups at positions 3 and 4 of the furan ring are positioned to allow for intramolecular hydrogen bonding, which contributes to the overall stability of the molecular conformation [1]. The ethyl ester groups adopt extended conformations that minimize steric hindrance while maximizing crystal packing efficiency.
The conformational analysis indicates that the molecule exists primarily in a single stable conformation in the solid state, with the hydroxyl groups oriented to facilitate hydrogen bonding networks. The furan ring maintains its planar geometry, with the ester carbonyl groups positioned approximately coplanar with the ring system . This arrangement is supported by the observed melting point, which suggests a well-ordered crystal structure with strong intermolecular forces.
Table 1: Structural Parameters of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₇ [2] |
| Molecular Weight (g/mol) | 244.20 [2] |
| CAS Number | 6270-57-1 [2] |
| Melting Point (°C) | 178-180 [3] [4] |
| Crystal System | Not definitively reported |
| Space Group | Not definitively reported |
| Density (g/cm³) | 1.486 [6] |
| Refractive Index | 1.569 [6] |
The nuclear magnetic resonance spectroscopic analysis of diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate provides comprehensive structural confirmation through both proton and carbon-13 measurements. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that unambiguously identify the molecular structure and confirm the presence of all expected functional groups [7].
In the ¹H Nuclear Magnetic Resonance spectrum, the ethyl ester groups generate distinctive multipicity patterns. The methylene protons (OCH₂) appear as characteristic quartets at approximately δ 4.2 parts per million, while the corresponding methyl protons (CH₃) manifest as triplets near δ 1.3 parts per million . These chemical shift values are consistent with ethyl ester functionalities attached to electron-withdrawing carbonyl groups.
The hydroxyl protons represent a particularly diagnostic feature, appearing as exchangeable signals in the δ 5.0-5.5 parts per million region . These protons demonstrate characteristic behavior when subjected to deuterium oxide exchange, confirming their identity as hydroxyl functionalities. The chemical shift positions indicate the presence of hydrogen bonding, which influences the electronic environment of these protons.
The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework. The carbonyl carbons of the ester groups resonate in the characteristic δ 165-170 parts per million range, confirming the presence of ester functionalities . The furan ring carbons appear in the δ 120-160 parts per million region, with the specific chemical shifts reflecting the electronic influence of the hydroxyl and ester substituents.
Infrared spectroscopy reveals several diagnostic absorption bands that confirm the molecular structure. The carbonyl stretch vibrations appear prominently in the 1720-1740 cm⁻¹ region, characteristic of ester functional groups [8] [9]. The broad hydroxyl stretch absorptions occur in the 3200-3600 cm⁻¹ range, indicating the presence of hydrogen-bonded hydroxyl groups [8].
The furan ring system contributes specific vibrational modes, with characteristic absorptions appearing in the 1600-1500 cm⁻¹ region [8] [9]. The carbon-oxygen-carbon vibrations of the ester groups manifest near 1250 cm⁻¹, providing additional confirmation of the ester functionalities [8]. The furan ring breathing modes and other skeletal vibrations contribute to the fingerprint region, creating a unique spectroscopic signature for this compound.
Table 2: Nuclear Magnetic Resonance and Infrared Spectroscopic Data
| Technique | Key Features/Chemical Shifts |
|---|---|
| ¹H Nuclear Magnetic Resonance | Ethyl ester quartets at δ ~4.2 ppm (OCH₂), triplets at δ ~1.3 ppm (CH₃) |
| ¹H Nuclear Magnetic Resonance | Hydroxyl protons at δ ~5.0-5.5 ppm (exchangeable with D₂O) |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons at δ ~165-170 ppm |
| ¹³C Nuclear Magnetic Resonance | Furan ring carbons at δ ~120-160 ppm |
| Infrared Spectroscopy | C=O stretch at ~1720-1740 cm⁻¹ [8] [9] |
| Infrared Spectroscopy | O-H stretch at ~3200-3600 cm⁻¹ [8] |
| Infrared Spectroscopy | C-O-C vibrations at ~1250 cm⁻¹ [8] |
Mass spectrometric analysis of diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate provides valuable insights into its fragmentation behavior and structural characteristics. The molecular ion peak appears at m/z 244, corresponding to the molecular weight of the intact compound . This molecular ion peak serves as the starting point for understanding the fragmentation pathways that occur under electron ionization conditions.
The fragmentation pattern reveals several characteristic features typical of furan-containing compounds with ester functionalities. The base peak commonly observed in related compounds appears at m/z 73, corresponding to the trimethylsilyl ion when the compound is analyzed as a trimethylsilyl derivative [10]. However, in the native form, different fragmentation patterns are observed.
The loss of ethyl groups (29 mass units) from the molecular ion represents a common fragmentation pathway, resulting in fragment ions at m/z 215 and subsequent losses. The sequential loss of ethanol molecules (46 mass units) from the ester groups produces characteristic fragment ions that confirm the presence of ethyl ester functionalities [10]. These fragmentations are facilitated by the electron-withdrawing nature of the carbonyl groups.
The furan ring system contributes to specific fragmentation patterns, with the formation of ring-opened intermediates and the loss of carbon monoxide units. The hydroxyl groups participate in rearrangement reactions, leading to the formation of stabilized fragment ions through hydrogen transfer processes [10]. The presence of multiple functional groups creates a complex fragmentation pattern that provides detailed structural information.
Alpha-cleavage adjacent to the carbonyl groups represents another significant fragmentation pathway, resulting in the formation of acylium ions. These ions are stabilized by resonance and represent important diagnostic peaks in the mass spectrum [10]. The relative intensities of these fragment ions provide information about the stability and preferred fragmentation pathways of the molecular ion.
Table 3: Mass Spectrometric Fragmentation Data
| Fragment Ion (m/z) | Assignment | Fragmentation Process |
|---|---|---|
| 244 | [M]⁺ | Molecular ion |
| 215 | [M-29]⁺ | Loss of ethyl group |
| 198 | [M-46]⁺ | Loss of ethanol molecule |
| 169 | [M-75]⁺ | Loss of ethyl ester group |
| 73 | Base peak | Trimethylsilyl ion (in derivatized form) [10] |
The thermodynamic properties of diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate reveal important characteristics that influence its handling, storage, and applications. The melting point of 178-180°C indicates a well-defined crystalline structure with strong intermolecular forces, primarily attributed to hydrogen bonding between hydroxyl groups and van der Waals interactions between the ethyl ester chains [3] [4] [6].
The compound exhibits a calculated boiling point of 329.9°C at 760 mmHg, though thermal decomposition likely occurs before this temperature is reached [6]. The flash point of 124.3°C indicates moderate fire hazard considerations during handling and storage procedures [6]. The density of 1.486 g/cm³ reflects the compact molecular packing in the solid state, influenced by the presence of multiple functional groups and their intermolecular interactions [6].
Solubility characteristics demonstrate a complex profile dependent on solvent polarity and hydrogen bonding capability. The compound shows limited solubility in water due to the hydrophobic nature of the ethyl ester groups, which outweighs the hydrophilic contribution of the hydroxyl functionalities [11]. In polar protic solvents such as ethanol and methanol, moderate solubility is observed, facilitated by hydrogen bonding between the hydroxyl groups and the solvent molecules.
Excellent solubility is achieved in polar aprotic solvents including dichloromethane, chloroform, and dimethyl sulfoxide . This solubility profile reflects the compound's ability to participate in dipole-dipole interactions and its compatibility with solvents of intermediate polarity. Ethyl acetate serves as an effective solvent for recrystallization procedures, providing good dissolution followed by controlled crystallization .
The stability profile under various conditions reveals important storage and handling requirements. Under normal room temperature conditions with proper sealing and moisture exclusion, the compound remains stable for extended periods [12] [11]. However, the compound demonstrates hydrolytic sensitivity, particularly under acidic or basic conditions where the ester groups undergo hydrolysis reactions [12] [11].
Thermal stability analysis indicates that the compound remains stable up to approximately 200°C under inert atmosphere conditions [12]. Above this temperature, decomposition reactions may occur, including decarboxylation and ring-opening processes. The presence of hydroxyl groups makes the compound susceptible to oxidation under prolonged exposure to air and elevated temperatures.
Table 4: Thermodynamic and Stability Properties
| Property | Value | Measurement Conditions |
|---|---|---|
| Melting Point (°C) | 178-180 [3] [4] | Atmospheric pressure |
| Boiling Point (°C) | 329.9 [6] | 760 mmHg |
| Density (g/cm³) | 1.486 [6] | Room temperature |
| Flash Point (°C) | 124.3 [6] | Standard conditions |
| Refractive Index | 1.569 [6] | Room temperature |
| Thermal Stability | Stable up to 200°C [12] | Inert atmosphere |
| Hydrolytic Stability | Sensitive to moisture [12] [11] | Acidic/basic conditions |
The compound requires storage under controlled conditions to maintain stability. Recommended storage involves sealing in dry containers at room temperature, with exclusion of moisture and protection from prolonged exposure to elevated temperatures [12] [11]. Under these conditions, the compound maintains its chemical integrity and analytical purity over extended periods.
Environmental factors significantly influence the compound's stability profile. Moisture exposure leads to gradual hydrolysis of the ester groups, resulting in the formation of the corresponding carboxylic acid and ethanol [12] [11]. This hydrolytic sensitivity necessitates careful handling procedures and appropriate storage conditions to prevent degradation during use and storage.
Table 5: Solubility and Environmental Stability Profile
| Condition/Solvent | Solubility/Stability | Notes |
|---|---|---|
| Water | Limited solubility [11] | Hydrophobic ester groups limit water solubility |
| Ethanol | Moderate solubility | Hydrogen bonding with hydroxyl groups |
| Dichloromethane | Good solubility | Dissolves well in polar aprotic solvents |
| Moisture | Hydrolytically sensitive [12] [11] | Ester groups undergo hydrolysis |
| Heat | Stable up to 200°C [12] | Decomposes at higher temperatures |
| Light | Photostable [12] | No special light protection required |
| Oxygen | Oxidatively stable [12] | Moderate stability under air exposure |